molecular formula C24H23NOS B2971324 2-{3-[(4-Tert-butylphenoxy)methyl]phenyl}-1,3-benzothiazole CAS No. 866136-12-1

2-{3-[(4-Tert-butylphenoxy)methyl]phenyl}-1,3-benzothiazole

Cat. No. B2971324
CAS RN: 866136-12-1
M. Wt: 373.51
InChI Key: SQBODOVDXNNPQM-UHFFFAOYSA-N
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Description

The compound “2-{3-[(4-Tert-butylphenoxy)methyl]phenyl}-1,3-benzothiazole” is a complex organic molecule. It contains a benzothiazole ring, which is a type of heterocyclic compound, and a tert-butylphenoxy group, which is a type of ether .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the benzothiazole ring and the tert-butylphenoxy group. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. For example, the presence of the benzothiazole ring could potentially make the compound aromatic, and the tert-butylphenoxy group could potentially make the compound lipophilic .

Mechanism of Action

The mechanism of action would depend on the specific use of the compound. For example, some benzothiazoles are used as inhibitors of the enzyme monoamine oxidase B (MAO-B), which are used in the treatment of Parkinson’s disease .

properties

IUPAC Name

2-[3-[(4-tert-butylphenoxy)methyl]phenyl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NOS/c1-24(2,3)19-11-13-20(14-12-19)26-16-17-7-6-8-18(15-17)23-25-21-9-4-5-10-22(21)27-23/h4-15H,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQBODOVDXNNPQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC2=CC(=CC=C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{3-[(4-Tert-butylphenoxy)methyl]phenyl}-1,3-benzothiazole

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